molecular formula C7H14Cl2N4O2 B6192121 [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride CAS No. 2648945-77-9

[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride

Cat. No.: B6192121
CAS No.: 2648945-77-9
M. Wt: 257.1
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Description

[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is a chemical compound that features a morpholine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both morpholine and triazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with an aldehyde or ketone can form the triazole ring, which is then reacted with a morpholine derivative to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the morpholine ring can interact with various receptors. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and morpholine-containing molecules. Examples include:

  • [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol
  • [3-(morpholin-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Uniqueness

The uniqueness of [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride lies in its specific combination of the morpholine and triazole rings. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from other similar compounds .

Properties

CAS No.

2648945-77-9

Molecular Formula

C7H14Cl2N4O2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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